molecular formula C19H19N5O2 B2679485 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034570-47-1

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No. B2679485
CAS RN: 2034570-47-1
M. Wt: 349.394
InChI Key: ASODDVXTJXERRL-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide, also known as MP-124, is a synthetic compound that has been studied for its potential use in treating various neurological disorders.

Scientific Research Applications

Insecticidal Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide and its analogs have been studied for their insecticidal activities. Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which exhibited good insecticidal activities against Plutella xylostella (Qi et al., 2014).

Antimicrobial Activity

The compound has potential applications in antimicrobial treatments. Idhayadhulla et al. (2012) synthesized pyrazole and imidazole derivatives, including analogs of this compound, and found them to exhibit antimicrobial activities (Idhayadhulla et al., 2012).

Pharmacological Potential

Studies have explored the pharmacological potential of derivatives of this compound. For instance, Faheem (2018) investigated 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing their diverse pharmacological capabilities (Faheem, 2018).

Cancer Research

The compound and its derivatives have been evaluated for their potential in cancer research. Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, an important intermediate for many biologically active compounds, including those used in cancer treatment (Liu et al., 2017).

Corrosion Inhibition

The pyrazolone derivatives have been investigated for their role in corrosion inhibition. Ansari et al. (2016) studied the corrosion protection of N80 steel in 15% HCl by pyrazolone derivatives, revealing their effectiveness in this domain (Ansari et al., 2016).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-24-13-15(11-23-24)19-16(20-9-10-21-19)12-22-18(26)8-7-17(25)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODDVXTJXERRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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